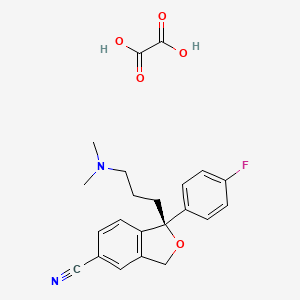

Escitalopram oxalate

描述

艾司西酞普兰马来酸盐是一种选择性5-羟色胺再摄取抑制剂(SSRI),主要用于治疗重度抑郁症(MDD)和广泛性焦虑症(GAD)。它是西酞普兰的S-对映异构体,这意味着它是西酞普兰外消旋混合物的更活跃形式。 艾司西酞普兰马来酸盐以其对5-羟色胺转运体(SERT)的高选择性和与其他SSRI相比的较低副作用而闻名 .

准备方法

合成路线和反应条件

艾司西酞普兰马来酸盐的合成涉及几个关键步骤。主要的合成路线从5-氰基-邻苯二甲酰内酯与对氟苄基溴化镁反应开始,形成格氏试剂。然后将此中间体与N,N-二甲基-3-氯丙胺反应,生成所需的产物。 最后一步涉及外消旋混合物的拆分以获得S-对映异构体,然后将其转化为其马来酸盐 .

工业生产方法

艾司西酞普兰马来酸盐的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。该过程涉及使用高纯度试剂和严格的反应条件,以确保最终产品的一致质量。 外消旋混合物的拆分通常通过手性色谱或酶促拆分来实现 .

化学反应分析

反应类型

艾司西酞普兰马来酸盐会发生几种类型的化学反应,包括:

氧化: 艾司西酞普兰中的腈基可以被氧化形成各种氧化产物。

还原: 腈基也可以被还原形成胺。

取代: 芳香环可以发生亲电取代反应.

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 常用的还原剂包括氢化铝锂(LiAlH4)和在催化剂存在下的氢气(H2)。

主要产物

氧化: 腈基的氧化可以生成羧酸。

还原: 腈基的还原可以生成伯胺。

取代: 亲电取代可以在芳香环上引入各种官能团.

科学研究应用

Psychiatric Applications

Major Depressive Disorder and Anxiety Disorders

Escitalopram oxalate is predominantly prescribed for major depressive disorder and anxiety disorders, including:

- Generalized Anxiety Disorder

- Social Anxiety Disorder

- Obsessive-Compulsive Disorder

- Panic Disorder

Clinical trials have demonstrated its efficacy in reducing symptoms associated with these conditions. For instance, a meta-analysis indicated significant improvements in patients' scores on various depression and anxiety scales after treatment with this compound compared to placebo .

Oncological Applications

Recent studies have explored the antiproliferative effects of this compound on certain cancer cell lines, particularly non-small cell lung cancer (NSCLC). Research findings indicate that this compound can inhibit cell proliferation and induce apoptosis in NSCLC cells such as A549 and H460.

Mechanism of Action:

- This compound induces mitochondria-dependent apoptotic signaling cascades.

- It increases protein expression levels associated with apoptosis, such as Bax and cytochrome c.

The study revealed that treatment with this compound significantly reduced the viability of cancer cells, suggesting its potential as a therapeutic agent against NSCLC .

| Cell Line | Concentration (mM) | Viability Reduction (%) |

|---|---|---|

| A549 | 0.1 | 30 |

| A549 | 0.2 | 45 |

| H460 | 0.4 | 50 |

| H460 | 0.5 | 60 |

Case Study: Escitalopram Overdose

A notable case involved a 22-year-old woman who presented with T-wave inversions following an overdose of this compound. This case illustrates the need for careful monitoring of patients on SSRIs, especially those with pre-existing conditions .

Case Study: Drug-Induced Hepatitis

Another significant report described a patient who developed acute hepatitis after initiating treatment with this compound. This highlights the importance of recognizing rare but severe adverse effects associated with this medication .

Off-Label Uses

This compound is also utilized off-label for various conditions such as:

- Post-Traumatic Stress Disorder

- Eating Disorders

- Chronic Pain Management

These applications are supported by anecdotal evidence and preliminary studies indicating potential benefits beyond its approved indications .

作用机制

艾司西酞普兰马来酸盐通过抑制5-羟色胺(5-HT)再摄取到突触前神经元中而起作用,从而增加突触间隙中可用的5-羟色胺水平。这种增强的血清素活性被认为有助于其抗抑郁和抗焦虑作用。 该化合物与5-羟色胺转运体(SERT)上的正构位点结合,阻止5-羟色胺被重新吸收到突触前神经元中 .

相似化合物的比较

类似化合物

西酞普兰: 艾司西酞普兰衍生的外消旋混合物。

氟西汀: 另一种具有类似作用机制但药代动力学特性不同的SSRI。

舍曲林: 一种用于治疗更广泛精神疾病的SSRI。

独特性

艾司西酞普兰马来酸盐以其对5-羟色胺转运体的高选择性和较低的副作用而独具特色。 与西酞普兰相比,艾司西酞普兰的效力大约高出150倍,并且是外消旋混合物中大多数临床活性的原因 .

生物活性

Escitalopram oxalate, an antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class, is primarily prescribed for the treatment of major depressive disorder and generalized anxiety disorder. It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft and enhancing neurotransmission. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and potential adverse effects based on recent research findings.

Serotonin Reuptake Inhibition

This compound selectively inhibits the reuptake of serotonin at the presynaptic neuron, which leads to increased serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant effects and is supported by various clinical studies demonstrating its efficacy compared to placebo and other SSRIs .

Induction of Apoptosis in Cancer Cells

Recent studies have indicated that this compound exhibits cytotoxic properties against certain cancer cell lines, such as non-small cell lung cancer (NSCLC). The compound triggers mitochondrial-dependent apoptosis through a series of signaling pathways involving proteins like Bax, tBid, cytochrome c, and Apaf-1. This results in increased caspase-3 activity and subsequent cell death .

Key Findings from Research

- Cell Lines Studied : A549 (lung adenocarcinoma) and H460 (large cell lung cancer) cells.

- Concentration Effects : Significant increases in apoptosis markers were observed at concentrations of 0.1 mM to 0.4 mM this compound.

- Mechanistic Pathway : The activation of caspase-9 and caspase-3 was linked to mitochondrial dysfunction and apoptosis induction .

Table 1: Summary of Biological Activities

Case Study 1: Escitalopram Overdose

A case report documented a 22-year-old woman who presented with T-wave inversions on ECG following an overdose of escitalopram (20 tablets of 10 mg). This case highlights potential cardiovascular effects associated with high doses of escitalopram, emphasizing the need for careful monitoring during treatment .

Case Study 2: Drug-Induced Hepatitis

Another case involved a 68-year-old man who developed cholestatic hepatitis after starting escitalopram. The patient exhibited clinical jaundice without any other identifiable causes. This case underscores the importance of recognizing rare but serious adverse effects associated with escitalopram use .

Comparative Studies

Clinical trials have shown that escitalopram is statistically superior to placebo in treating depression and anxiety disorders. It has also been found to be at least as effective as citalopram over long-term treatment periods . The efficacy is often measured using scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and Hamilton Anxiety Rating Scale (HAM-A).

Table 2: Clinical Trial Outcomes

属性

IUPAC Name |

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046003 | |

| Record name | Escitalopram oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219861-08-2 | |

| Record name | Escitalopram oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219861-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Escitalopram oxalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Escitalopram oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Escitalopram oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1-[3-(Dimethylamino)propyl]-1-(4-fluorphenyl)-1,3-dihydroisobenzofuran-5-carbonitril, oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCITALOPRAM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U85DBW7LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Escitalopram oxalate functions as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) on presynaptic neurons, effectively blocking the reuptake of serotonin from the synaptic cleft. [] This blockade leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. [, , , ]

A: While the precise mechanisms underlying escitalopram's antidepressant effects are not fully understood, increased serotonin levels are believed to influence various downstream pathways. These include modulation of mood, emotions, sleep, appetite, and cognitive functions. [, , , ]

A: The molecular formula of this compound is C20H21FN2O • C2H2O4, and its molecular weight is 414.4 g/mol. [, , ]

A: Yes, several studies utilize UV spectrophotometry for this compound analysis. Its maximum absorbance (λmax) has been reported at 238 nm in various solvent systems. [, , , , , , ] Infrared spectrometry has also been used to elucidate the structure of its degradation products. []

A: this compound, the S-enantiomer of citalopram, exhibits higher potency and selectivity for SERT compared to the racemic mixture. [, , , ] This enhanced selectivity contributes to its favorable tolerability profile and milder adverse effect profile. [, , ]

A: Although this compound is available as an oxalate salt to improve solubility, research explores additional strategies to further enhance its bioavailability. One approach investigated the use of hydrotropic agents like niacinamide. Studies demonstrate that incorporating niacinamide can significantly increase the solubility and dissolution rate of this compound, suggesting its potential to improve bioavailability. []

A: Yes, researchers have explored developing fast-dissolving oral films containing this compound. [] This formulation aims to improve patient compliance, particularly among pediatric, geriatric, and mentally ill populations who may have difficulties swallowing conventional tablets. []

A: Following oral administration, this compound is well-absorbed, reaching peak plasma concentrations (Cmax) between 2.9 to 3.3 hours (Tmax). [, ] Its elimination half-life (t1/2) ranges from 35.34 to 38.8 hours, supporting once-daily dosing. [, ]

A: Studies suggest a slight accumulation of this compound following multiple doses. [] This accumulation is likely due to its long half-life, reaching steady-state concentrations after approximately one week of daily administration. []

A: Researchers have utilized rat C6 glioma cells as an in vitro model to study the potential anticancer properties of this compound. [] Results demonstrate concentration-dependent cytotoxic and apoptotic effects on these cells, suggesting a potential avenue for further research. []

A: While the provided papers do not directly investigate the efficacy of this compound in animal models, they discuss its use in a xenograft model to study its effects on glioblastoma growth. [] This model involved implanting human glioblastoma cells into mice and subsequently treating them with this compound. [] Results showed a reduction in tumor growth, highlighting its potential anti-tumor activity. []

A: Clinical trials have demonstrated the efficacy of this compound in treating major depressive disorder. Studies compared its efficacy to citalopram hydrobromide, finding no significant differences in clinical outcomes. [, ] These findings, along with its favorable safety profile, support its use as a first-line treatment option for depression. [, ]

A: High-performance liquid chromatography (HPLC) is frequently utilized for the analysis of this compound in both pharmaceutical formulations and biological samples. [, , , , , , , ] Researchers have developed and validated various HPLC methods using different columns, mobile phases, and detection techniques for accurate and sensitive quantification. [, , , , , , , ]

A: Dissolution testing plays a crucial role in assessing the in vitro release characteristics of this compound from its tablet formulation. [] A faster dissolution rate generally correlates with improved drug absorption and bioavailability. []

A: this compound exhibits limited solubility in water, potentially influencing its dissolution rate and, subsequently, its bioavailability. [] Strategies like using hydrotropic agents aim to enhance its solubility, thereby improving its overall therapeutic efficacy. []

A: Method validation is a crucial step in ensuring the reliability and accuracy of analytical results. For this compound, researchers prioritize parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and stability during method validation. [, , , , ] Compliance with guidelines set by organizations like the International Conference on Harmonization (ICH) is essential to meet the regulatory requirements for pharmaceutical analysis. [, , , , ]

A: Initially developed as the S-enantiomer of citalopram, this compound gained recognition for its improved selectivity for SERT, leading to potentially greater efficacy and a more favorable side effect profile. [, , , ] Clinical trials further solidified its position as an effective treatment option for major depressive disorder. [, ] Ongoing research continues to explore its potential benefits in other conditions, such as anxiety disorders and even certain types of cancer. [, ]

A: The investigation of this compound's properties and applications has encouraged a multidisciplinary approach involving contributions from pharmaceutical sciences, medicinal chemistry, pharmacology, and clinical research. [, , , , ] For instance, collaborative efforts between pharmaceutical scientists and medicinal chemists have led to the development of novel formulations like fast-dissolving films, aiming to optimize drug delivery and patient compliance. [] Furthermore, ongoing research exploring this compound's potential anticancer properties highlights the synergistic potential extending beyond its traditional role as an antidepressant. [] Such cross-disciplinary collaborations are crucial for advancing our understanding of this molecule and unlocking its full therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。